molecular formula C15H13ClN2O2S B5851688 2-chloro-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide

2-chloro-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide

Cat. No.: B5851688
M. Wt: 320.8 g/mol
InChI Key: QODSLKXKAIIDHQ-UHFFFAOYSA-N
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Description

2-chloro-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide is a thiourea derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide and a hydroxy-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 2-hydroxy-4-methylphenylamine. The reaction conditions include maintaining the reaction mixture at a specific temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides. These products have their own unique properties and applications in various fields .

Scientific Research Applications

2-chloro-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In the context of its anticancer properties, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[(5-chloropyridine-2-yl)carbamothioyl]benzamide
  • 4-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its hydroxy-methylphenyl group, for example, may enhance its solubility and reactivity compared to other thiourea derivatives.

Properties

IUPAC Name

2-chloro-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c1-9-6-7-12(13(19)8-9)17-15(21)18-14(20)10-4-2-3-5-11(10)16/h2-8,19H,1H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODSLKXKAIIDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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